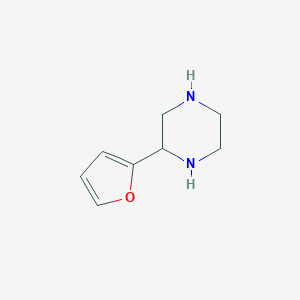
2-(Furan-2-yl)piperazine
Vue d'ensemble
Description
2-(Furan-2-yl)piperazine is a compound with the molecular formula C8H12N2O . It has a molecular weight of 152.2 g/mol . The compound is also known by other names such as 2-Furane-2-yl-piperazine and 2-(2-Furyl)piperazine .
Molecular Structure Analysis
The InChI code for 2-(Furan-2-yl)piperazine is 1S/C8H12N2O/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9-10H,3-4,6H2 . The compound has a topological polar surface area of 37.2 Ų and a complexity of 129 .Physical And Chemical Properties Analysis
2-(Furan-2-yl)piperazine has a molecular weight of 152.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 .Applications De Recherche Scientifique
Kinase Inhibitors
The piperazine moiety, such as in 2-(Furan-2-yl)piperazine, is frequently utilized in the development of kinase inhibitors . These compounds play a crucial role in targeted cancer therapies by inhibiting specific kinases involved in tumor growth and proliferation. The structural flexibility and the ability to form hydrogen bonds make piperazine derivatives suitable for interacting with various kinase enzymes, potentially leading to the development of new anticancer drugs.
Receptor Modulators
Piperazine derivatives are known to act as receptor modulators . They can influence receptor activity, including adenosine A2A receptors, which are implicated in neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . By modulating these receptors, 2-(Furan-2-yl)piperazine derivatives could serve as potential therapeutic agents for treating such conditions.
Antimicrobial Agents
Recent studies have shown that certain piperazinyl compounds exhibit promising antimicrobial properties . These compounds, including those with the 2-(Furan-2-yl)piperazine structure, have been found to possess significant Minimum Inhibitory Concentrations (MICs) against various microbial strains, indicating their potential as new antimicrobial agents.
Synthetic Methodologies
The chemical reactivity of piperazine-based synthons, including 2-(Furan-2-yl)piperazine, facilitates their incorporation into complex molecules . This characteristic is highly valuable in synthetic chemistry for the development of diverse medicinal compounds through reactions like Buchwald–Hartwig amination, aromatic nucleophilic substitution, and reductive amination.
Pharmacokinetic Property Optimization
Piperazine rings are often used to optimize the pharmacokinetic properties of pharmaceuticals . The basic and hydrophilic nature of piperazine derivatives, such as 2-(Furan-2-yl)piperazine, can enhance the solubility and bioavailability of drugs, making them more effective in clinical applications.
Scaffold for Pharmacophoric Groups
Due to its structural and conformational characteristics, the piperazine ring serves as an excellent scaffold to arrange pharmacophoric groups . This allows for precise interactions with target macromolecules, which is essential for the design of drugs with high specificity and efficacy.
Mécanisme D'action
Target of Action
The primary target of 2-(Furan-2-yl)piperazine is the butyrylcholinesterase enzyme . This enzyme plays a crucial role in the hydrolysis of acetylcholine, a neurotransmitter, in the nervous system. By targeting this enzyme, 2-(Furan-2-yl)piperazine can potentially influence neurological functions.
Mode of Action
It has been found to act as an inhibitor of the butyrylcholinesterase enzyme . This suggests that the compound may bind to the active site of the enzyme, preventing it from catalyzing the breakdown of acetylcholine. This could result in an increase in acetylcholine levels, potentially affecting various neurological processes.
Result of Action
The molecular and cellular effects of 2-(Furan-2-yl)piperazine’s action are likely to be diverse, given the widespread role of acetylcholine in the body. By inhibiting butyrylcholinesterase and potentially increasing acetylcholine levels, the compound could affect a range of processes from muscle contraction to cognitive function. The specific effects would likely depend on the concentration of the compound and the specific context of its use .
Propriétés
IUPAC Name |
2-(furan-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9-10H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKVZWIGUJYFLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587671 | |
| Record name | 2-(Furan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)piperazine | |
CAS RN |
111760-37-3 | |
| Record name | 2-(Furan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Furanyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

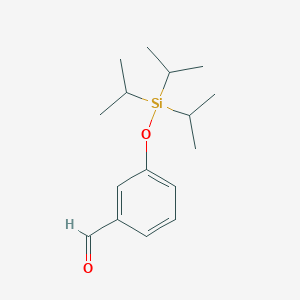
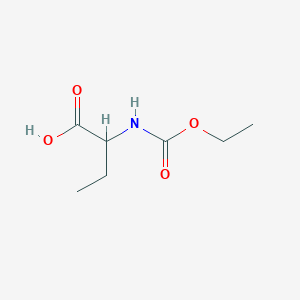
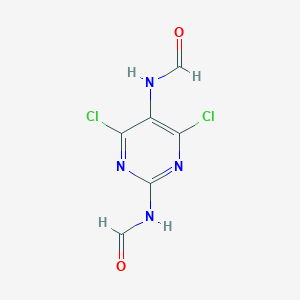



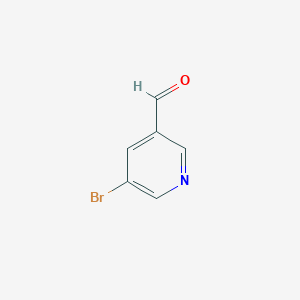

![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B54278.png)
![C-Undecylcalix[4]resorcinarene](/img/structure/B54279.png)
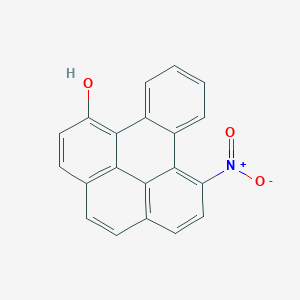
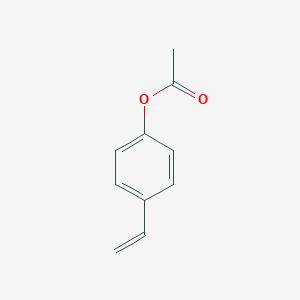
![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B54288.png)
